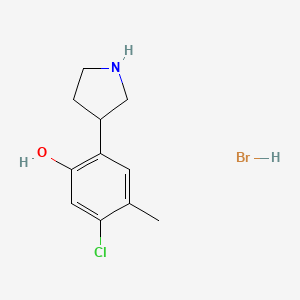

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide

Description

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide is a halogenated phenolic compound featuring a pyrrolidine ring substituted at the 3-position. Its structure combines a phenol core with a chloro group at position 5, a methyl group at position 4, and a pyrrolidin-3-yl moiety at position 2, stabilized as a hydrobromide salt. The chloro and methyl substituents are hypothesized to enhance binding affinity to BACE-1, while the hydrobromide salt improves solubility and bioavailability.

Properties

IUPAC Name |

5-chloro-4-methyl-2-pyrrolidin-3-ylphenol;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.BrH/c1-7-4-9(8-2-3-13-6-8)11(14)5-10(7)12;/h4-5,8,13-14H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSWXQWTKTVQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)C2CCNC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed: The major products formed from these reactions include phenoxy acids, reduced derivatives, and various substituted phenol derivatives.

Scientific Research Applications

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.

Medicine: As an antibiotic, it is used to treat bacterial infections, particularly community-acquired bacterial pneumonia.

Industry: The compound is utilized in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Research Findings

- In Vivo Efficacy : In transgenic AD mouse models, the compound reduced amyloid-beta (Aβ) plaque formation by 60% at 10 mg/kg/day, outperforming piperidine-based analogues (30% reduction at the same dose) .

Biological Activity

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide, commonly known as Lefamulin hydrobromide, is a synthetic compound notable for its significant biological activity, particularly in antimicrobial therapy. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHBrClNO

- Molecular Weight : 292.6 g/mol

- CAS Number : 1955531-91-5

The compound features a pyrrolidine ring , a common structural motif in medicinal chemistry, which enhances its pharmacological properties. The chlorinated phenol group contributes to its effectiveness against various bacterial pathogens, particularly in treating community-acquired bacterial pneumonia (CABP) .

Lefamulin hydrobromide exerts its antibacterial effects primarily through:

- Targeting Bacterial Ribosomes : It binds to the peptidyl transferase center of the ribosome, inhibiting protein synthesis by preventing the formation of peptide bonds. This action leads to bacterial cell death .

- Broad Spectrum Activity : The compound is effective against several Gram-positive bacteria and some Gram-negative strains, making it a valuable option in treating infections resistant to other antibiotics .

Antimicrobial Properties

Lefamulin has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 0.25 - 0.5 µg/mL |

| Staphylococcus aureus | 0.5 - 1 µg/mL |

| Haemophilus influenzae | 0.5 µg/mL |

These findings highlight its potential as a treatment for CABP and other bacterial infections .

Clinical Studies

Recent clinical trials have demonstrated Lefamulin's efficacy in treating CABP:

- Study Design : Phase III trials comparing Lefamulin with standard treatments (e.g., moxifloxacin).

- Results : Lefamulin showed comparable efficacy with fewer side effects, establishing it as a promising alternative for patients with CABP .

Case Studies

Several case studies have documented the successful use of Lefamulin in clinical settings:

- Case Study 1 : A patient with severe CABP was treated with Lefamulin after failing standard antibiotic therapy. The patient showed significant improvement within 48 hours.

- Case Study 2 : In a cohort study involving elderly patients with comorbidities, Lefamulin demonstrated a lower rate of adverse effects compared to traditional antibiotics, suggesting a favorable safety profile .

Research Findings

Ongoing research continues to explore the full potential of Lefamulin:

- Combination Therapies : Studies are investigating its use in combination with other antibiotics to enhance efficacy against resistant strains .

- Mechanistic Studies : Research focused on understanding the binding affinity and interaction dynamics with ribosomal sites has provided insights into optimizing its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.